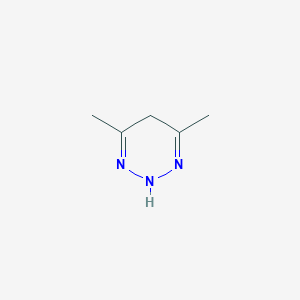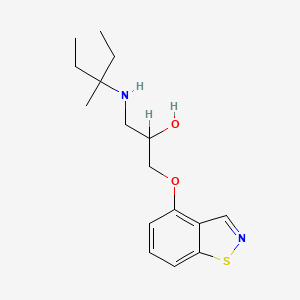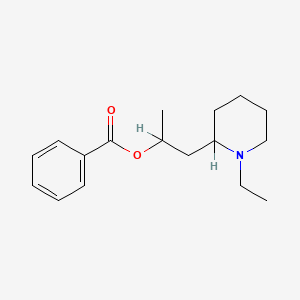
1-Ethyl-alpha-methyl-2-piperidineethanol benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-alpha-methyl-2-piperidineethanol benzoate is a chemical compound with a complex structure that includes a piperidine ring, an ethanol group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-alpha-methyl-2-piperidineethanol benzoate typically involves the reaction of 1-Ethyl-alpha-methyl-2-piperidineethanol with benzoic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-alpha-methyl-2-piperidineethanol benzoate undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoate ester can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst are commonly used.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Ethyl-alpha-methyl-2-piperidineethanol benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-alpha-methyl-2-piperidineethanol benzoate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological processes. The exact pathways and targets are still under investigation, but it is believed to involve interactions with the central nervous system .
Comparison with Similar Compounds
1-Methyl-2-piperidinemethanol: Shares a similar piperidine structure but differs in the substitution pattern.
2-Piperidineethanol: Another piperidine derivative with a hydroxyl group attached to the ethyl chain.
Uniqueness: 1-Ethyl-alpha-methyl-2-piperidineethanol benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78219-34-8 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-(1-ethylpiperidin-2-yl)propan-2-yl benzoate |
InChI |
InChI=1S/C17H25NO2/c1-3-18-12-8-7-11-16(18)13-14(2)20-17(19)15-9-5-4-6-10-15/h4-6,9-10,14,16H,3,7-8,11-13H2,1-2H3 |
InChI Key |
YZVXCLPFWWTANH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1CC(C)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
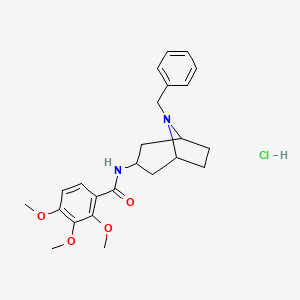
![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)

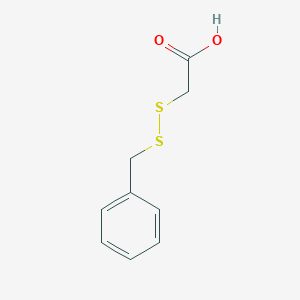

![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
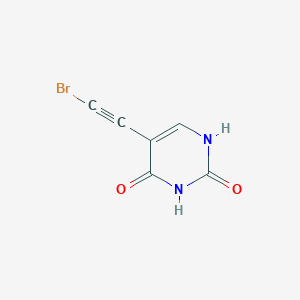

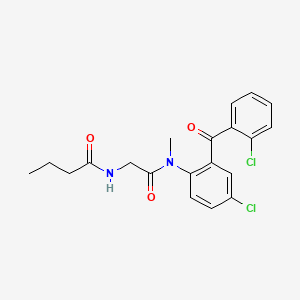

![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
